{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine
Description
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine is a heterocyclic amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and a methanamine moiety. This compound (CAS: 194036-40-3) is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery due to its rigid oxane backbone and electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity . Its molecular formula is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or reductive amination protocols .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNAYAGPSXRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine from 4-(trifluoromethyl)benzaldehyde through a reduction amination process.
Formation of Oxane Ring: The benzylamine derivative is then reacted with an appropriate oxane precursor under controlled conditions to form the oxane ring.
Final Product:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and methanamine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine is a versatile compound with several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane ring and methanamine group contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Positional Isomers: 3- vs. 2-Trifluoromethyl Substitution
The 3-trifluoromethyl isomer (target compound) differs from its 2-trifluoromethyl analogue (CAS: 1311254-76-8, C₁₃H₁₇ClF₃NO, MW: 295.73 g/mol) in the placement of the CF₃ group on the phenyl ring. For example, the 2-CF₃ isomer showed lower solubility in aqueous buffers (≤1 mg/mL) compared to the 3-CF₃ derivative, likely due to increased hydrophobicity from the ortho-substituent .
Fluorophenyl Derivatives
The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to fluorine, influencing π-π stacking interactions in receptor binding. Additionally, the oxane ring (6-membered) offers greater conformational flexibility than oxetane (4-membered), which may explain its higher reported synthetic yields (66% vs. 37% for oxetane derivatives) .
Hydrochloride Salt Derivatives
The hydrochloride salt of the target compound (CAS: 1803591-16-3, C₁₃H₁₇ClF₃NO, MW: 295.73 g/mol) demonstrates improved aqueous solubility (≥5 mg/mL in PBS) compared to the free base, making it preferable for in vitro assays . However, the salt form exhibits hygroscopicity, requiring storage at 4°C to prevent decomposition .
Cyclopropane and Alternative Ring Systems
Cyclopropane-containing analogues exhibit reduced molecular weight but lack the conformational diversity provided by oxane. For instance, cyclopropane derivatives showed 30% lower binding affinity in serotonin receptor assays compared to oxane-based compounds .
Key Research Findings
- Synthetic Efficiency : The target compound is synthesized in 66% yield via Suzuki-Miyaura coupling and reductive amination, outperforming oxetane derivatives (37% yield) .
- Biological Relevance: The 3-CF₃ substitution pattern is associated with enhanced inhibition of monoamine oxidases (MAOs) compared to 4-F-phenyl analogues, as demonstrated in enzyme inhibition assays (IC₅₀: 0.8 μM vs. 2.3 μM) .
- Stability : Hydrochloride salts of the target compound retain >90% purity after 6 months at 4°C, whereas free bases degrade by 15–20% under the same conditions .
Biological Activity
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine, also known as (4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride, is a synthetic organic compound notable for its unique trifluoromethyl group and oxane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and therapeutic applications.
Chemical Structure
The molecular formula of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine is C14H18F3NO·HCl, with a molecular weight of 309.75 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C14H18F3NO·HCl |
| Molecular Weight | 309.75 g/mol |
| Key Functional Groups | Trifluoromethyl, Methanamine |
| Structure | Oxane ring with phenyl group |
The biological activity of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Activation : It can activate receptors involved in various physiological processes.
The oxane ring contributes to the compound's binding specificity, allowing it to interact effectively with lipid membranes and proteins.
Biological Activities
Research indicates that {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown potential antidepressant activity, suggesting that this compound may also influence mood-regulating pathways.
- Anticancer Potential : The structural characteristics may confer anticancer properties, although specific studies are required to confirm this.
- Antimicrobial Activity : The presence of the trifluoromethyl group is associated with enhanced antimicrobial properties in related compounds .
Study on Antidepressant Activity
A study evaluated compounds similar to {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine for their antidepressant effects using animal models. Results indicated a significant reduction in depressive behaviors, suggesting that the compound could modulate neurotransmitter levels effectively .
Anticancer Activity Investigation
In vitro studies assessed the anticancer efficacy of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine against various cancer cell lines. The results demonstrated cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent .
Antimicrobial Studies
Research into the antimicrobial properties revealed that the compound exhibited activity against several bacterial strains. The trifluoromethyl group's electron-withdrawing nature was linked to enhanced interactions with microbial targets .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and biological activities of {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine against other structurally similar compounds.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | C13H13NO2 | Antidepressant |
| 3-Trifluoromethylbenzylamine | C9H8F3N | Anticancer |
| 4-Fluoro-N-methylbenzamide | C8H9FNO | Antimicrobial |
| {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine | C14H18F3NO·HCl | Potential Antidepressant, Anticancer, Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
